

computational docking studies of 5-Bromo-2-chlorothiazole derivatives with target proteins

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Compound of Interest

Compound Name: 5-Bromo-2-chlorothiazole

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Comparative Computational Docking Analysis of Substituted Bromothiazole Derivatives

A guide for researchers and drug development professionals on the in silico evaluation of brominated thiazole compounds against various protein targets.

Disclaimer: While the initial inquiry specified "**5-Bromo-2-chlorothiazole** derivatives," a comprehensive literature search did not yield specific computational docking studies for this exact class of compounds. Therefore, this guide provides a comparative analysis of closely related and structurally relevant substituted bromothiazole derivatives, for which experimental and computational data are available. The insights from these related compounds can inform future research and development of novel thiazole-based therapeutics.

This guide summarizes the computational docking performance of various bromothiazole derivatives against a range of protein targets implicated in diseases such as cancer and bacterial infections. The data presented is collated from multiple peer-reviewed studies and aims to provide a clear, comparative overview of their potential as enzyme inhibitors.

Data Presentation: Comparative Docking Performance

The following tables summarize the quantitative data from several computational docking studies on bromothiazole derivatives. These tables highlight the binding affinities and inhibitory

concentrations of the compounds against their respective biological targets.

Table 1: Docking Performance of Bromothiazole Derivatives against Cancer-Related Protein Kinases

Compound/Derivative Class	Target Protein	PDB ID	Docking Score (kcal/mol)	Key Interactions & Notes
2-Amino-4-(4-bromophenyl)thiazole	Carbonic Anhydrase II (hCA II)	-	-7.61 (Binding Energy)	Exhibited significant inhibitory potential. [1]
Thiazole Derivative 4c (structure with a bromo-substituted phenyl group)	Aromatase	3S7S	-7.91	Showed the best docking score among the tested derivatives, comparable to known inhibitors. [2]
Thiazole Derivative 4b (structure with a bromo-substituted benzylidene)	Epidermal Growth Factor Receptor (EGFR)	1M17	-6.64	Moderate docking score, suggesting potential as an EGFR inhibitor. [2]
Arylthiazole linked 2H-indol-2-one (5a)	Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)	3VHE	-9.355	Displayed a promising binding score, indicating strong potential for VEGFR-2 inhibition.
Imidazo[2,1-b]thiazole Derivatives	B-Raf	-	-	A series of these derivatives were identified as potent pan-RAF inhibitors. [3]

Table 2: Docking Performance of Bromothiazole Derivatives against Antimicrobial Targets

Compound/Derivative Class	Target Protein	PDB ID	Docking Score (kcal/mol)	Key Interactions & Notes
4-(4-Bromophenyl)-thiazol-2-amine derivative p2	E. coli DNA Gyrase B	1JIJ	-	Exhibited promising antimicrobial activity with good docking scores. [4]
4-(4-Bromophenyl)-thiazol-2-amine derivative p3	C. albicans N-myristoyltransferase	4WMZ	-	Showed significant antifungal potential in both in vitro and in silico studies. [4]
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one derivatives	Various bacterial and fungal proteins	3k4p, 1ydo, 1ecl	-5.8 to -7.0	These derivatives showed a range of binding energies against different microbial targets. [5]

Experimental Protocols: Molecular Docking Methodologies

The following sections detail the typical experimental protocols for computational docking as described in the cited literature. These protocols provide a framework for conducting similar in silico studies.

General Molecular Docking Workflow

A standard molecular docking protocol involves several key stages, from protein and ligand preparation to the final analysis of the docking results.

- Protein Preparation:
 - The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).
 - Water molecules, co-ligands, and non-essential ions are removed from the protein structure.
 - Hydrogen atoms are added to the protein, and charges are assigned.
 - The protein structure is then energy minimized to relieve any steric clashes and to obtain a stable conformation.
- Ligand Preparation:
 - The 2D structures of the thiazole derivatives are drawn using chemical drawing software.
 - These 2D structures are converted to 3D conformations.
 - The ligands are then energy minimized to obtain their most stable, low-energy conformations.
- Grid Generation and Docking:
 - A binding site (or "grid box") is defined on the target protein, typically centered around the active site or a known ligand-binding pocket.
 - The prepared ligands are then docked into this defined grid using a docking algorithm (e.g., AutoDock Vina, Glide, MOE Dock). The algorithm explores various possible conformations and orientations of the ligand within the binding site.
- Analysis of Results:
 - The docking results are scored based on the predicted binding affinity (e.g., binding energy in kcal/mol).
 - The pose with the lowest binding energy is generally considered the most favorable.

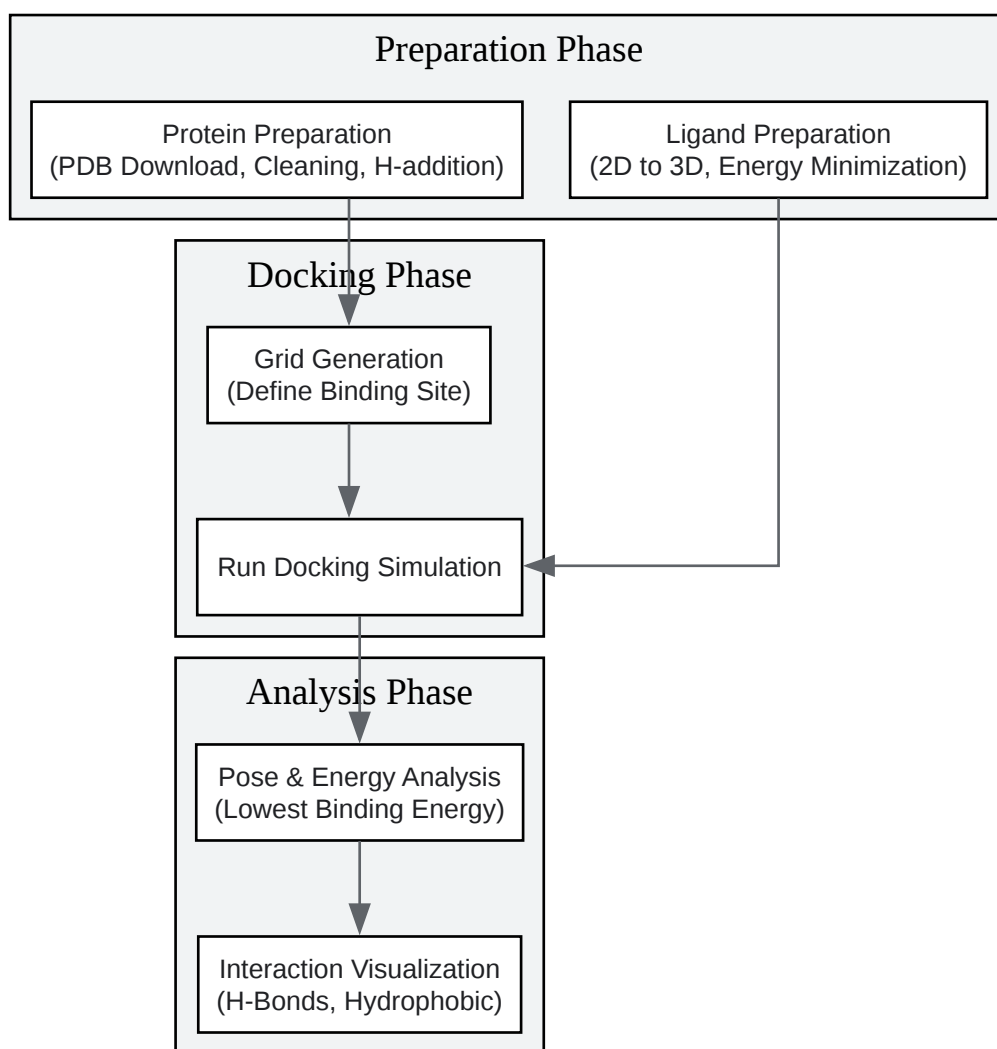
- The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the binding mode.[\[6\]](#)

Specific Protocol Example: Docking against VEGFR-2

- Software: AutoDock 4.2 is frequently used for this type of study.[\[7\]](#)
- Protein Preparation: The crystal structure of the VEGFR-2 kinase domain (e.g., PDB ID: 3VHE) is obtained. Water molecules are removed, and polar hydrogens and Kollman charges are added.[\[8\]](#)
- Ligand Preparation: The 3D structures of the thiazole derivatives are generated and optimized. Gasteiger charges are assigned to the ligands.
- Docking Parameters: A Lamarckian genetic algorithm is commonly employed with a set number of independent docking runs (e.g., 50). The grid box is centered on the ATP-binding site of the kinase domain.[\[7\]](#)
- Analysis: The resulting docking poses are clustered and ranked based on their binding energies. The interactions with key amino acid residues in the VEGFR-2 active site (such as Cys919 and Asp1046) are analyzed to rationalize the inhibitory activity.

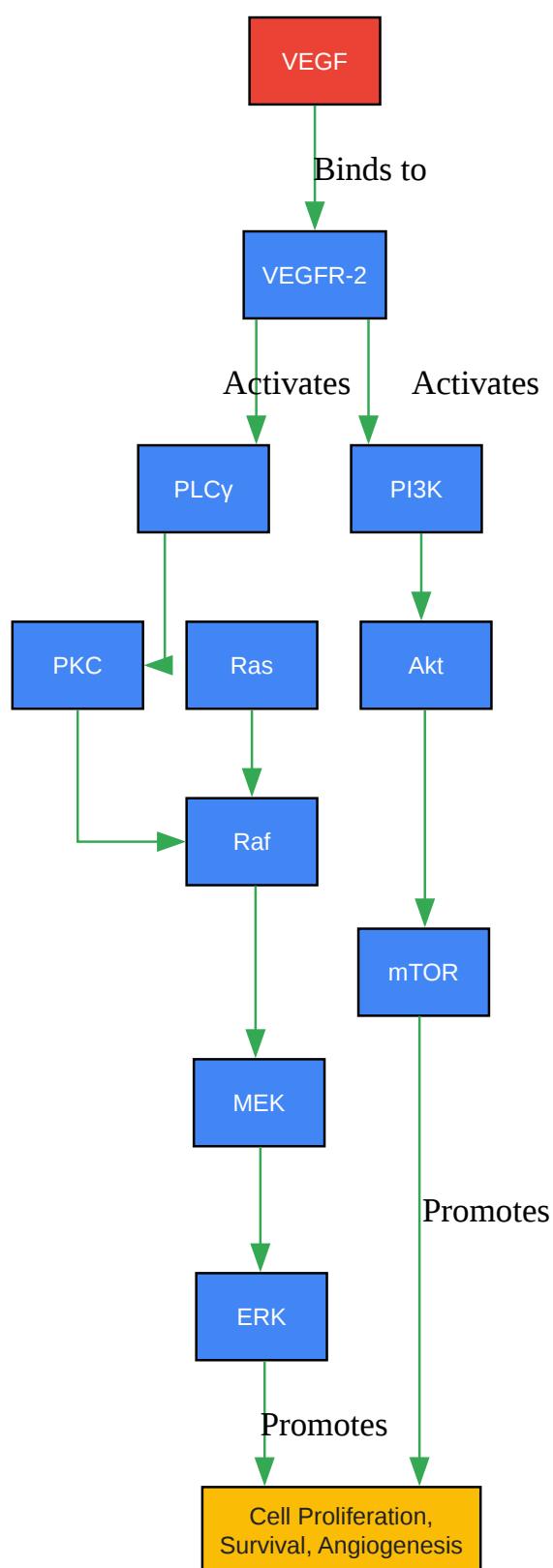
Mandatory Visualizations

The following diagrams illustrate a typical computational docking workflow and a key signaling pathway relevant to the target proteins discussed.



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Caption: A generalized workflow for in silico molecular docking studies.



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Caption: A simplified representation of the VEGFR-2 signaling pathway.

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